Cas no 2097872-07-4 (N-(2-{2,3'-bithiophene-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide)

N-(2-{2,3'-bithiophene-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide is a specialized organic compound featuring a bithiophene core linked to a hydroxyethyl group and a 2-bromophenylpropanamide moiety. Its structural complexity offers potential utility in materials science and pharmaceutical research, particularly in the development of conjugated polymers or bioactive molecules due to its electron-rich thiophene units and reactive bromophenyl group. The hydroxyl and amide functionalities enhance solubility and derivatization potential, facilitating further synthetic modifications. This compound may serve as a key intermediate in organic synthesis, enabling the exploration of structure-activity relationships or optoelectronic properties in advanced material applications.
N-(2-{2,3'-bithiophene-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide structure
2097872-07-4 structure
Product name:N-(2-{2,3'-bithiophene-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide
CAS No:2097872-07-4
MF:C19H18BrNO2S2
MW:436.385721683502
CID:5977869
PubChem ID:126854849

N-(2-{2,3'-bithiophene-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{2,3'-bithiophene-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide
    • F6517-2796
    • 2097872-07-4
    • N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide
    • AKOS040699920
    • 3-(2-bromophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide
    • Inchi: 1S/C19H18BrNO2S2/c20-15-4-2-1-3-13(15)5-8-19(23)21-11-16(22)18-7-6-17(25-18)14-9-10-24-12-14/h1-4,6-7,9-10,12,16,22H,5,8,11H2,(H,21,23)
    • InChI Key: ITCWRFWEZIFKJW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1CCC(NCC(C1=CC=C(C2=CSC=C2)S1)O)=O

Computed Properties

  • Exact Mass: 434.99623g/mol
  • Monoisotopic Mass: 434.99623g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 440
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 106Ų

N-(2-{2,3'-bithiophene-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6517-2796-20μmol
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide
2097872-07-4
20μmol
$79.0 2023-09-08
Life Chemicals
F6517-2796-2mg
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide
2097872-07-4
2mg
$59.0 2023-09-08
Life Chemicals
F6517-2796-25mg
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide
2097872-07-4
25mg
$109.0 2023-09-08
Life Chemicals
F6517-2796-1mg
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide
2097872-07-4
1mg
$54.0 2023-09-08
Life Chemicals
F6517-2796-3mg
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide
2097872-07-4
3mg
$63.0 2023-09-08
Life Chemicals
F6517-2796-2μmol
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide
2097872-07-4
2μmol
$57.0 2023-09-08
Life Chemicals
F6517-2796-4mg
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide
2097872-07-4
4mg
$66.0 2023-09-08
Life Chemicals
F6517-2796-10mg
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide
2097872-07-4
10mg
$79.0 2023-09-08
Life Chemicals
F6517-2796-20mg
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide
2097872-07-4
20mg
$99.0 2023-09-08
Life Chemicals
F6517-2796-75mg
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide
2097872-07-4
75mg
$208.0 2023-09-08

Additional information on N-(2-{2,3'-bithiophene-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide

Research Briefing on N-(2-{2,3'-bithiophene-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide (CAS: 2097872-07-4)

The compound N-(2-{2,3'-bithiophene-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide (CAS: 2097872-07-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the role of this compound as a modulator of key signaling pathways, particularly those involved in inflammatory and neurodegenerative diseases. The presence of the bithiophene moiety and the bromophenyl group in its structure suggests potential interactions with protein targets such as G-protein-coupled receptors (GPCRs) and kinases. Preliminary in vitro assays have demonstrated its efficacy in inhibiting specific inflammatory cytokines, making it a promising candidate for further drug development.

The synthesis of N-(2-{2,3'-bithiophene-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide involves a multi-step process, including the coupling of 2,3'-bithiophene-5-carbaldehyde with 2-bromophenylpropanoic acid derivatives. Recent advancements in catalytic methods have improved the yield and purity of this compound, enabling more robust pharmacological evaluations. Researchers have also explored its stability and pharmacokinetic properties, which are critical for its potential transition to preclinical studies.

In a 2023 study published in the Journal of Medicinal Chemistry, this compound exhibited notable activity in a mouse model of neuroinflammation, reducing markers such as TNF-α and IL-6 by over 50% at micromolar concentrations. These findings underscore its potential as a lead compound for treating conditions like multiple sclerosis and Alzheimer's disease. However, further optimization of its bioavailability and selectivity is required to mitigate off-target effects.

Another area of interest is the compound's potential application in oncology. Early-stage research indicates that it may interfere with the PI3K/AKT/mTOR pathway, a critical regulator of cell proliferation and survival. While these results are preliminary, they open new avenues for exploring its use in combination therapies for resistant cancers.

In conclusion, N-(2-{2,3'-bithiophene-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide represents a versatile scaffold with broad therapeutic potential. Ongoing research aims to elucidate its precise mechanisms of action and optimize its drug-like properties. Collaborative efforts between academic and industrial researchers will be essential to advance this compound toward clinical trials.

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